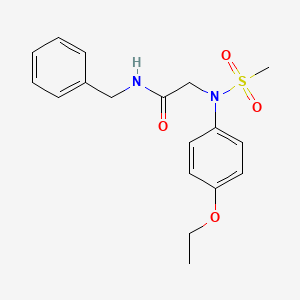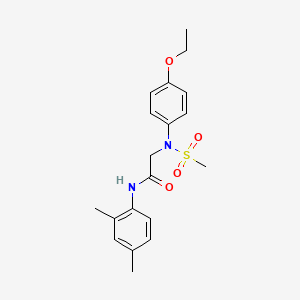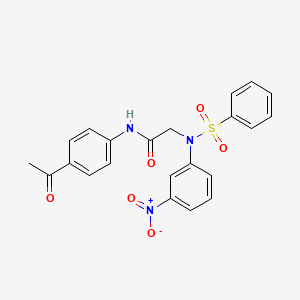
N~1~-(4-acetylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(4-acetylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ANP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANP belongs to the class of glycine receptor antagonists and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
ANP acts as a glycine receptor antagonist, which means that it blocks the action of glycine, an inhibitory neurotransmitter in the central nervous system. By blocking the action of glycine, ANP increases the excitability of neurons, leading to its analgesic, anxiolytic, and anti-inflammatory effects. ANP has also been shown to modulate the activity of other neurotransmitters such as glutamate and GABA, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects
ANP has been shown to have a range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which contributes to its anti-inflammatory effects. ANP has also been shown to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. Additionally, ANP has been shown to reduce the activity of the HPA axis, which is involved in the stress response, contributing to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
ANP has several advantages for lab experiments. It is a selective glycine receptor antagonist, which means that it specifically targets the glycine receptor, reducing the potential for off-target effects. Additionally, ANP has been shown to have a good safety profile and is well-tolerated in animal studies. However, ANP has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, ANP has a short half-life, which limits its duration of action.
Orientations Futures
There are several future directions for research on ANP. One area of research is the potential use of ANP in the treatment of neurodegenerative diseases. ANP has been shown to have neuroprotective effects and could potentially be used to slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more soluble and long-acting formulations of ANP, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of ANP and its potential therapeutic applications.
Conclusion
In conclusion, ANP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a glycine receptor antagonist, leading to its analgesic, anxiolytic, and anti-inflammatory effects. ANP has several advantages for lab experiments, including its selectivity and safety profile, but also has limitations such as poor solubility and short half-life. Future research on ANP could lead to the development of new treatments for a range of diseases, including neurodegenerative diseases.
Applications De Recherche Scientifique
ANP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. ANP has also been studied for its potential use in the treatment of epilepsy, neuropathic pain, and anxiety disorders. Additionally, ANP has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-16(26)17-10-12-18(13-11-17)23-22(27)15-24(19-6-5-7-20(14-19)25(28)29)32(30,31)21-8-3-2-4-9-21/h2-14H,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXSDADFOIHRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5724099 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(2-furyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3569880.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
![N-[1,1-dimethyl-2-(4-{2-methyl-2-[(phenylsulfonyl)amino]propyl}-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569901.png)
![N-(3-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569905.png)
![N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569913.png)
![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)
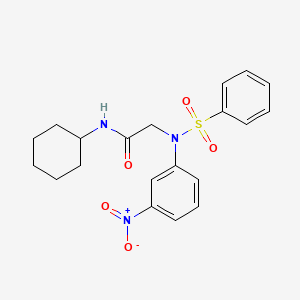
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3569931.png)
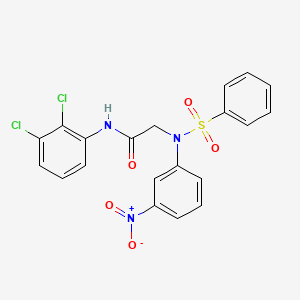

![N-benzyl-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B3569964.png)
